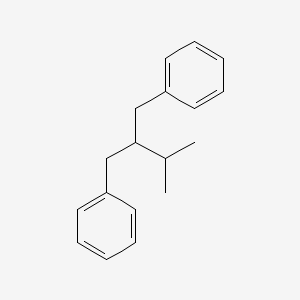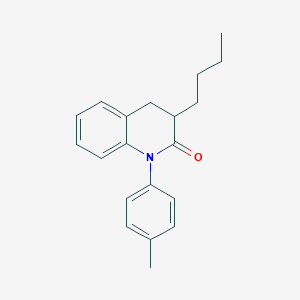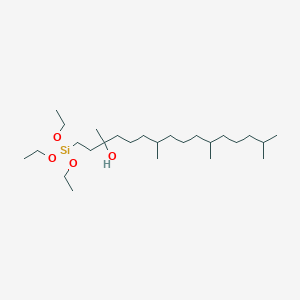
3,7,11,15-Tetramethyl-1-(triethoxysilyl)hexadecan-3-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7,11,15-Tetramethyl-1-(triethoxysilyl)hexadecan-3-OL is an organic compound with the molecular formula C26H54O4Si. This compound is notable for its unique structure, which includes a triethoxysilyl group attached to a hexadecanol backbone. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,11,15-Tetramethyl-1-(triethoxysilyl)hexadecan-3-OL typically involves the reaction of 3,7,11,15-Tetramethylhexadecan-1-ol with triethoxysilane in the presence of a catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts, such as platinum or palladium, is common to facilitate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
3,7,11,15-Tetramethyl-1-(triethoxysilyl)hexadecan-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The triethoxysilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require the presence of a strong acid or base as a catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of various silyl ethers or other substituted derivatives.
Applications De Recherche Scientifique
3,7,11,15-Tetramethyl-1-(triethoxysilyl)hexadecan-3-OL is used in a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is used in the study of cell membrane interactions and as a labeling agent in biochemical assays.
Industry: The compound is used in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3,7,11,15-Tetramethyl-1-(triethoxysilyl)hexadecan-3-OL involves its interaction with various molecular targets. The triethoxysilyl group allows the compound to form strong bonds with silicon-based materials, making it useful in surface modification and material science. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s solubility and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,7,11,15-Tetramethyl-1-hexadecyn-3-ol: Similar in structure but lacks the triethoxysilyl group.
3,7,11,15-Tetramethyl-2-hexadecen-1-ol: Contains a double bond, making it more reactive in certain chemical reactions.
1-Hexadecanol, 3,7,11,15-tetramethyl-: Similar backbone but without the triethoxysilyl group.
Uniqueness
3,7,11,15-Tetramethyl-1-(triethoxysilyl)hexadecan-3-OL is unique due to the presence of the triethoxysilyl group, which imparts distinct chemical properties, such as increased reactivity and the ability to form stable complexes with silicon-based materials. This makes it particularly valuable in applications involving surface modification and material science.
Propriétés
Numéro CAS |
500902-79-4 |
|---|---|
Formule moléculaire |
C26H56O4Si |
Poids moléculaire |
460.8 g/mol |
Nom IUPAC |
3,7,11,15-tetramethyl-1-triethoxysilylhexadecan-3-ol |
InChI |
InChI=1S/C26H56O4Si/c1-9-28-31(29-10-2,30-11-3)22-21-26(8,27)20-14-19-25(7)18-13-17-24(6)16-12-15-23(4)5/h23-25,27H,9-22H2,1-8H3 |
Clé InChI |
NEUIEQPPSPWXSX-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](CCC(C)(CCCC(C)CCCC(C)CCCC(C)C)O)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,7-Bis(2,2-diphenylethenyl)-9,9'-spirobi[fluorene]](/img/structure/B14229275.png)
![3-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-oxo-1lambda~5~-azabicyclo[2.2.1]heptane](/img/structure/B14229277.png)
![Formamide, N-[(1S)-1-(chloromethyl)-2-methylpropyl]-](/img/structure/B14229283.png)

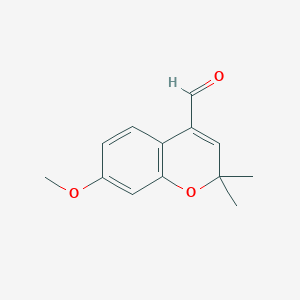
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(1-methyl-1H-pyrrol-2-yl)-](/img/structure/B14229294.png)
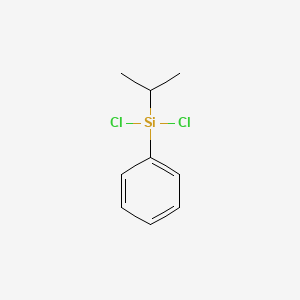
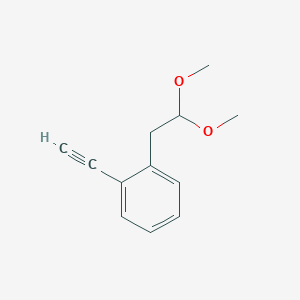
phosphinate](/img/structure/B14229318.png)

![N-[(3-Chloro-4-fluorophenyl)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B14229327.png)
